2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline
Description
Table 1: Core Structural Data
The cyclohexane ring adopts a chair conformation, minimizing steric strain between the methyl group and adjacent hydrogen atoms. The fluorine atom on the aromatic ring induces moderate electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRTHUMAMHVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline typically involves:
- Starting from a fluorinated aniline or fluoronitrobenzene derivative , which provides the 4-fluoro substitution on the aromatic ring.
- Introduction of the aminoalkyl side chain at the 2-position through a Mannich-type reaction or reductive amination involving cyclohexyl(methyl)amine.
- Reduction steps to convert nitro groups to amines if nitro precursors are used.
- Purification and isolation of the target compound.
Preparation of 4-Fluoro-2-Substituted Aniline Precursors
A crucial intermediate in the synthesis is 4-fluoro-2-substituted aniline or its protected derivatives. According to patent WO2018207120A1, a robust process for preparing 4-fluoro-2-methoxyaniline involves:
- Nucleophilic aromatic substitution (SNAr) of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at low temperature (0–20 °C), yielding 4-fluoro-2-methoxy-1-nitrobenzene with high yield (~87%) after workup and crystallization.
- Catalytic hydrogenation of the nitro group using Raney Nickel under hydrogen atmosphere at 25–30 °C, converting the nitro compound to 4-fluoro-2-methoxyaniline with excellent yield (~98%).
- Subsequent steps include acetylation, nitration, and hydrolysis to access various substituted anilines, demonstrating the flexibility of this route for fluorinated aniline derivatives.
This method provides a clean and scalable approach to fluorinated aniline intermediates, which can be further functionalized.
Representative Reaction Conditions and Yields
Alternative Synthetic Approaches
Research articles on related fluorinated aniline derivatives and aminoquinolines suggest:
- Use of Buchwald–Hartwig amination for aryl amine formation via palladium-catalyzed coupling of aryl halides with amines, which can be adapted for introducing the cyclohexyl(methyl)amino group on fluorinated aromatic rings.
- Epoxide ring-opening strategies starting from fluorophenyl-substituted cyclohexanone derivatives, followed by reductive amination to install the cyclohexyl(methyl)amino side chain, as demonstrated in related CNS-penetrant compounds synthesis.
These methods offer alternative routes depending on available starting materials and desired scale.
Summary of Key Research Findings
- The high regioselectivity and yields in SNAr substitution on fluoronitrobenzenes enable efficient access to 4-fluoro-2-substituted anilines.
- Catalytic hydrogenation is effective for nitro-to-amino conversions without affecting fluorine substituents.
- The aminoalkyl side chain introduction via reductive amination or nucleophilic substitution is a versatile strategy, adaptable to various substituted anilines.
- Advanced palladium-catalyzed amination techniques provide modern synthetic alternatives for complex amine substitutions on aromatic rings.
- Reaction conditions such as temperature control, choice of base, and solvent critically affect yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline exhibit notable anticancer properties. The Mannich bases derived from such compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cell lines. In particular, studies have demonstrated that modifications at specific positions of the aniline structure can enhance potency against cancer cells, leading to IC values lower than 2 µg/mL for some derivatives .
Drug Design and Development
The compound plays a role in the development of new pharmaceuticals targeting degenerative and inflammatory diseases. Its structural characteristics allow for the modification of existing drugs, enhancing their efficacy and reducing side effects. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents, highlighting the versatility of this compound in therapeutic applications .
Toxicity and Safety Profile
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary studies suggest a moderate toxicity level, necessitating further investigation into its long-term effects and safe dosage ranges for therapeutic use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine (Compound 1)
- Structure : A Schiff base derived from 4-fluoroaniline and 4-methoxybenzaldehyde.
- Key Differences: Lacks the cyclohexyl(methyl)amino-methyl group, instead incorporating a methoxybenzylidene moiety.
- Synthesis : Prepared via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde in dichloromethane with molecular sieves.
B. N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (Compound 232)
- Structure: A pyrimidine-triamine derivative with a cyclohexylaminomethyl group and a piperazinyl-pyridyl substituent.
- Key Differences : The pyrimidine core replaces the aniline ring, introducing additional hydrogen-bonding sites. The piperazine moiety enhances solubility in polar solvents.
- Synthesis : Involves multi-step Pd-catalyzed cross-coupling and deprotection reactions.
- Properties : The pyrimidine scaffold likely confers higher rigidity and binding specificity compared to the flexible aniline backbone of the target compound.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a cyclohexyl group attached to a methylamino group and a fluorinated aniline moiety. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Biological Activity Overview
The biological activities of Mannich bases, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:
- Anticancer Activity : Mannich bases have shown promise as anticancer agents. Studies indicate that certain derivatives possess significant cytotoxicity against various cancer cell lines, demonstrating higher potency compared to standard chemotherapeutics like 5-fluorouracil .
- Antibacterial and Antifungal Properties : Research has highlighted the antibacterial and antifungal potential of Mannich bases. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .
- Anti-inflammatory Effects : Some Mannich bases have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Cytotoxic Mechanisms : This compound may induce cytotoxicity through mechanisms such as alkylation of thiols on enzymes or proteins, disruption of mitochondrial function, and promotion of ATP leakage from cells .
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in various physiological processes, influencing cellular signaling pathways that regulate growth and apoptosis .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
Several case studies have illustrated the therapeutic potential of Mannich bases similar to this compound:
- Case Study 1 : A study on a related Mannich base showed effective inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer drug.
- Case Study 2 : Clinical trials involving Mannich bases demonstrated favorable safety profiles and encouraging efficacy in treating bacterial infections resistant to conventional antibiotics.
Q & A
Q. What are the established synthetic routes for 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis is commonly employed:
Step 1 : React 4-fluoroaniline with a cyclohexylmethylamine derivative under reductive alkylation conditions (e.g., NaBH₃CN in methanol) to introduce the cyclohexyl(methyl)amino group.
Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with NaHCO₃ as a base .
Step 3 : Deprotect the Boc group using HCl/MeOH, followed by neutralization with K₂CO₃ to yield the final compound .
Q. Table 1: Key Synthetic Steps and Analytical Data
| Step | Reagents/Conditions | Intermediate | MS Data (m/z) | Purification Method |
|---|---|---|---|---|
| 1 | NaBH₃CN, MeOH | Protected amine | 386 [M + H]+ | Column chromatography |
| 2 | Boc₂O, THF, NaHCO₃ | Boc-derivative | 442 [M + H]+ | Recrystallization |
| 3 | HCl/MeOH, K₂CO₃ | Final compound | 331 [M + H]+ | HPLC |
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–30%) in hexane. Monitor fractions by TLC (Rf ≈ 0.4 in 1:3 EtOAc/hexane) .
- Recrystallization : Dissolve the crude product in hot ethanol, cool to −20°C, and filter to obtain crystalline solids. Purity is confirmed by melting point (MP: 120–123°C) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation :
NMR : Acquire ¹H and ¹³C NMR in DMSO-d₆. For example, the aromatic proton of 4-fluoroaniline appears at δ 6.8–7.2 ppm, while the cyclohexyl CH₂ resonates at δ 2.5–3.0 ppm. Use HSQC to confirm C-H connectivity .
MS/MS Fragmentation : Compare experimental fragments (e.g., m/z 331 → 215 [M − C₆H₁₁N]+) with theoretical patterns using software like MassFrontier .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., in ethanol/water) and analyzing the structure via SHELX .
Q. What strategies are effective for evaluating the biological activity of this compound in cancer research?
- Methodological Answer :
- In Vitro Assays :
Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate potency .
Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Molecular Docking : Simulate binding to tyrosine kinase receptors (e.g., EGFR) using AutoDock Vina. A docking score <−7 kcal/mol suggests strong affinity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
Thermal Stability : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; <5% impurity indicates robustness .
Photostability : Expose to UV light (ICH Q1B guidelines). Use amber glass vials to prevent photodegradation .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
